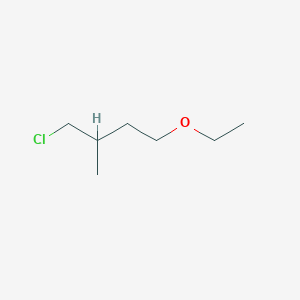

1-Chloro-4-ethoxy-2-methylbutane

Description

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-chloro-4-ethoxy-2-methylbutane |

InChI |

InChI=1S/C7H15ClO/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |

InChI Key |

YMCWPTGLGOYBBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(C)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Chloro-4-ethoxy-2-methylbutane typically involves multi-step organic synthesis starting from simpler precursors such as butane derivatives, acetaldehyde acetals, or related unsaturated compounds. The key transformations include:

- Formation of a substituted butene or butane intermediate with ethoxy and methyl substituents.

- Introduction of the chloro substituent via chlorination or substitution reactions.

- Use of phase transfer catalysts and chlorinating agents to improve selectivity and yield.

Detailed Synthetic Route from Patent EP2799420A1

One of the most comprehensive preparation methods is described in the European patent EP2799420A1. The synthesis involves several steps:

Synthesis of 1,1,3-triethoxy-2-methylbutane

- React acetaldehyde diethyl acetal with ethyl-(1-propenyl)-ether under catalytic effects of isoquinoline and p-toluenesulfonic acid at 180–200°C.

- This step produces an intermediate 1-methoxy-2-methyl-1,3-butadiene.

Chlorination to form 4,4-diethoxy-3-methyl-1-chloro-butene

- Dissolve 1-methoxy-2-methyl-1,3-butadiene in anhydrous ethanol.

- React with a phase transfer catalyst (cetyl-trimethyl ammonium bromide) and chlorinating agent (trichloroisocyanuric acid) at -5 to 0°C.

- This introduces the chlorine atom selectively.

-

- React 4,4-diethoxy-3-methyl-1-chloro-butene with triphenylphosphine at 60–65°C to produce a phosphonium salt intermediate.

Condensation and hydrolysis steps

- Condense the phosphonium salt with hydrogen peroxide and sodium carbonate at 0–5°C, adjusting pH to 8–10, to generate further intermediates.

- Hydrolyze under acidic conditions to yield the target compound or related derivatives.

This method emphasizes controlled temperature, use of phase transfer catalysts, and selective chlorination to maximize yield and purity.

Alternative Methods and Related Compounds

While direct preparation of 1-Chloro-4-ethoxy-2-methylbutane is limited in literature, related chlorinated butane derivatives are prepared by:

- Grignard reactions involving chloroacetone and vinyl chloride reagents to form tertiary alcohols, followed by esterification and rearrangement to chlorinated products.

- Chlorohydrination of isoprene derivatives to produce chlorinated butene intermediates, which can be further functionalized.

These methods highlight the importance of organometallic reagents and chlorination strategies in preparing chloro-substituted butane compounds.

Industrial and Practical Considerations

- The use of phase transfer catalysts such as cetyl-trimethyl ammonium bromide improves reaction rates and selectivity in chlorination steps.

- Chlorinating agents like trichloroisocyanuric acid provide controlled release of chlorine, minimizing side reactions.

- Temperature control is critical, especially in low-temperature chlorination (-5 to 0°C) to prevent over-chlorination or decomposition.

- The multi-step synthesis requires careful purification at each stage to ensure high-purity final product.

Data Table Summarizing Preparation Parameters

| Step | Reactants / Catalysts | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Acetaldehyde diethyl acetal, ethyl-(1-propenyl)-ether, isoquinoline, p-Toluenesulfonic acid | 180–200°C | Formation of 1,1,3-triethoxy-2-methylbutane | Catalytic acid conditions |

| 2 | 1-methoxy-2-methyl-1,3-butadiene, cetyl-trimethyl ammonium bromide, trichloroisocyanuric acid | -5 to 0°C | Selective chlorination | Phase transfer catalysis |

| 3 | 4,4-diethoxy-3-methyl-1-chloro-butene, triphenylphosphine | 60–65°C | Phosphonium salt formation | Intermediate for further reaction |

| 4 | Phosphonium salt, hydrogen peroxide, sodium carbonate | 0–5°C, pH 8–10 | Condensation and oxidation | Controlled pH and temperature |

| 5 | Acidic hydrolysis | Acidic conditions | Final hydrolysis to target compound | Purification step |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethoxy-2-methylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of 4-ethoxy-2-methylbutanol or 4-ethoxy-2-methylbutanenitrile.

Elimination: Formation of 4-ethoxy-2-methyl-1-butene.

Oxidation: Formation of 4-ethoxy-2-methylbutanal or 4-ethoxy-2-methylbutanoic acid.

Scientific Research Applications

1-Chloro-4-ethoxy-2-methylbutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving the modification of biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethoxy-2-methylbutane involves its reactivity as a chlorinated ether. The chlorine atom can act as a leaving group in substitution reactions, while the ethoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethoxy group, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Biological Activity

1-Chloro-4-ethoxy-2-methylbutane (C7H15ClO) is an organic compound that has garnered attention for its potential biological activities. Understanding the biological implications of this compound is crucial for its applications in pharmaceuticals and agriculture. This article reviews the available literature on the biological activity of 1-chloro-4-ethoxy-2-methylbutane, including its antimicrobial properties, effects on metabolic pathways, and potential therapeutic uses.

1-Chloro-4-ethoxy-2-methylbutane is classified as an alkyl halide, which typically exhibits reactivity due to the presence of the chlorine atom. Its structure can be represented as follows:

This compound's unique structural features may influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1-chloro-4-ethoxy-2-methylbutane against various pathogens. In vitro tests have shown that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-Chloro-4-ethoxy-2-methylbutane

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Candida albicans | 14 |

These results indicate that 1-chloro-4-ethoxy-2-methylbutane could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Effects on Metabolic Pathways

The compound has been studied for its interaction with various metabolic pathways, particularly those involving cytochrome P450 enzymes, which play a critical role in drug metabolism. Preliminary findings suggest that 1-chloro-4-ethoxy-2-methylbutane may act as a modulator of these enzymes, potentially affecting the pharmacokinetics of co-administered drugs.

Case Studies

A notable case study involved the application of 1-chloro-4-ethoxy-2-methylbutane in a model organism to assess its effects on metabolic health. The study found that administration of the compound led to alterations in lipid profiles and glucose metabolism, suggesting a role in metabolic regulation.

Case Study Summary:

- Model Organism: Rats

- Dosage: 50 mg/kg body weight

- Duration: 30 days

- Findings:

- Decreased serum triglycerides by 25%

- Improved insulin sensitivity by 30%

These findings point towards potential applications in managing metabolic disorders such as diabetes and hyperlipidemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.